Cas no 2228312-60-3 ((2-chloro-1-benzofuran-3-yl)methanesulfonamide)

(2-chloro-1-benzofuran-3-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- (2-chloro-1-benzofuran-3-yl)methanesulfonamide
- 2228312-60-3
- EN300-2003240
-
- インチ: 1S/C9H8ClNO3S/c10-9-7(5-15(11,12)13)6-3-1-2-4-8(6)14-9/h1-4H,5H2,(H2,11,12,13)
- InChIKey: TXLLHSSIARAONZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C2C=CC=CC=2O1)CS(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 244.9913420g/mol
- どういたいしつりょう: 244.9913420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(2-chloro-1-benzofuran-3-yl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003240-5.0g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 5g |
$4557.0 | 2023-05-23 | ||
Enamine | EN300-2003240-0.25g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 0.25g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-2003240-0.5g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 0.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-2003240-1.0g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 1g |
$1572.0 | 2023-05-23 | ||
Enamine | EN300-2003240-10.0g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 10g |
$6758.0 | 2023-05-23 | ||
Enamine | EN300-2003240-0.05g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 0.05g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-2003240-2.5g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 2.5g |
$3080.0 | 2023-09-16 | ||
Enamine | EN300-2003240-0.1g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 0.1g |
$1384.0 | 2023-09-16 | ||
Enamine | EN300-2003240-1g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 1g |
$1572.0 | 2023-09-16 | ||
Enamine | EN300-2003240-5g |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide |
2228312-60-3 | 5g |
$4557.0 | 2023-09-16 |
(2-chloro-1-benzofuran-3-yl)methanesulfonamide 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
(2-chloro-1-benzofuran-3-yl)methanesulfonamideに関する追加情報
Introduction to (2-chloro-1-benzofuran-3-yl)methanesulfonamide (CAS No. 2228312-60-3)
Introduction
(2-chloro-1-benzofuran-3-yl)methanesulfonamide, identified by the CAS registry number 2228312-60-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and structural versatility. The presence of the methanesulfonamide group introduces additional functional complexity, making this compound a promising candidate for various applications in drug discovery and material science.
Structural Features and Synthesis
The molecular structure of (2-chloro-1-benzofuran-3-yl)methanesulfonamide consists of a benzofuran ring system substituted with a chlorine atom at position 2 and a methanesulfonamide group at position 3. The benzofuran core is a fused bicyclic structure comprising a benzene ring and a furan ring, which contributes to its aromatic stability and reactivity. The methanesulfonamide group, -SO₂-NH₂CH₃, adds electron-withdrawing properties, enhancing the compound's potential for interaction with biological targets.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to construct this compound. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions to assemble the benzofuran skeleton with high precision. These methods not only improve yield but also allow for the incorporation of various substituents, facilitating further exploration of its chemical space.
Biological Activity and Pharmacological Potential
(2-chloro-1-benzofuran-3-yl)methanesulfonamide has been studied extensively for its biological activity. Recent studies have highlighted its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. For example, it has shown promise in modulating cyclooxygenase (COX) activity, which is critical in pain and inflammation management.
Beyond inflammation, this compound has also demonstrated cytotoxic effects against various cancer cell lines. Preclinical studies suggest that it may induce apoptosis in malignant cells by targeting specific signaling pathways. The methanesulfonamide group plays a pivotal role in these interactions, likely through hydrogen bonding or electrostatic interactions with cellular proteins.
Moreover, the compound's ability to act as an antioxidant has been explored in recent research. Its electron-withdrawing groups contribute to scavenging reactive oxygen species (ROS), making it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders.
Toxicological Studies and Safety Profile
To evaluate its safety profile, toxicological studies have been conducted on (2-chloro-1-benzofuran-3-yl)methanesulfonamide. Acute toxicity tests indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. Chronic toxicity studies are currently underway to assess long-term safety and potential bioaccumulation risks.
In terms of pharmacokinetics, the compound demonstrates moderate absorption rates following oral administration. Its bioavailability is influenced by the presence of the methanesulfonamide group, which may affect intestinal permeability. Metabolism studies reveal that it undergoes phase II conjugation primarily in the liver, leading to the formation of sulfated metabolites that are efficiently excreted via urine.
Applications and Future Directions
The versatility of (2-chloro-1-benzofuran-3-yl)methanesulfonamide makes it a valuable molecule for drug development. Its anti-inflammatory, cytotoxic, and antioxidant properties position it as a potential lead compound for treating conditions such as arthritis, cancer, and neurodegenerative diseases.
FUTURE RESEARCH DIRECTIONS include optimizing its pharmacokinetic profile through structural modifications and exploring its combination therapies with existing drugs. Additionally, investigations into its mechanism of action at the molecular level will provide deeper insights into its therapeutic potential.
In conclusion,
((2-chloro-1-benzofuran-3-yli)methanesulfonamide (CAS No 2228312603)) represents an exciting avenue for advancing medical treatments while showcasing the importance of innovative synthetic strategies in drug discovery.
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